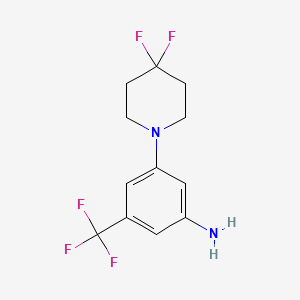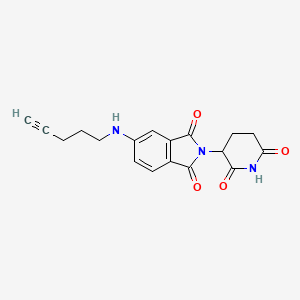
Pomalidomide-5'-C3-alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-5’-C3-alkyne is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is primarily used in the treatment of multiple myeloma, a type of blood cancer. The addition of the C3-alkyne group enhances its utility in various chemical reactions, particularly in the field of targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C3-alkyne typically involves the alkylation of the aromatic amine group in pomalidomide with a suitable alkyne-containing reagent. This process can be achieved through various methods, including:
Alkylation with Propargyl Bromide: This method involves the reaction of pomalidomide with propargyl bromide in the presence of a base such as potassium carbonate. .
Click Chemistry: Another approach involves the use of click chemistry, where pomalidomide is first functionalized with an azide group, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-containing reagent
Industrial Production Methods
Industrial production of pomalidomide-5’-C3-alkyne follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow chemistry to ensure consistent product quality and efficient production .
化学反应分析
Types of Reactions
Pomalidomide-5’-C3-alkyne undergoes various chemical reactions, including:
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions, particularly with halides.
Cycloaddition Reactions: The alkyne group is highly reactive in cycloaddition reactions, such as the CuAAC reaction mentioned earlier.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Catalysts: Copper(I) bromide for CuAAC reactions
Major Products
The major products formed from these reactions include various pomalidomide derivatives with different functional groups, which can be further utilized in targeted protein degradation and other applications .
科学研究应用
Pomalidomide-5’-C3-alkyne has a wide range of scientific research applications:
作用机制
Pomalidomide-5’-C3-alkyne exerts its effects through multiple mechanisms:
Immunomodulation: Enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of hematopoietic tumor cells.
Targeted Protein Degradation: The alkyne group allows for the conjugation of pomalidomide to other molecules, facilitating the targeted degradation of specific proteins via the cereblon (CRBN) pathway.
相似化合物的比较
Pomalidomide-5’-C3-alkyne is unique due to its alkyne functional group, which enhances its reactivity and utility in chemical synthesis. Similar compounds include:
Pomalidomide-PEG2-Alkyne: Another derivative with a shorter PEG linker.
Pomalidomide-PEG5-Azide: Contains an azide group instead of an alkyne, used in different click chemistry applications.
Lenalidomide: A second-generation IMiD with similar immunomodulatory properties but different chemical structure.
These compounds share similar core structures but differ in their functional groups, leading to variations in their reactivity and applications.
属性
分子式 |
C18H17N3O4 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-(pent-4-ynylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C18H17N3O4/c1-2-3-4-9-19-11-5-6-12-13(10-11)18(25)21(17(12)24)14-7-8-15(22)20-16(14)23/h1,5-6,10,14,19H,3-4,7-9H2,(H,20,22,23) |
InChI 键 |
JDLPLQVPRBJIQV-UHFFFAOYSA-N |
规范 SMILES |
C#CCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine](/img/structure/B14763847.png)
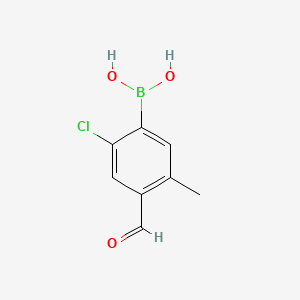
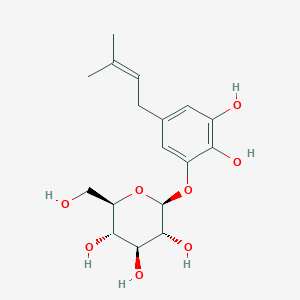
![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
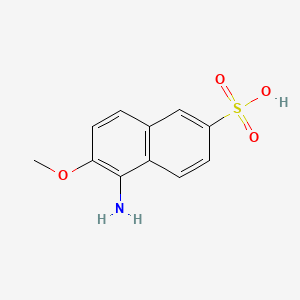
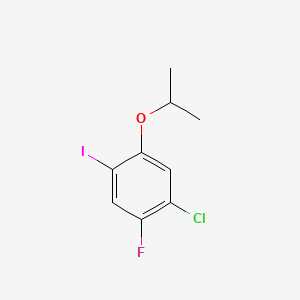
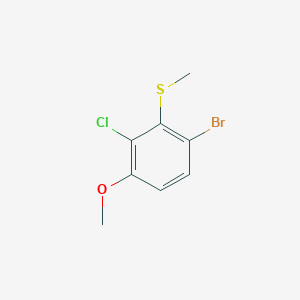
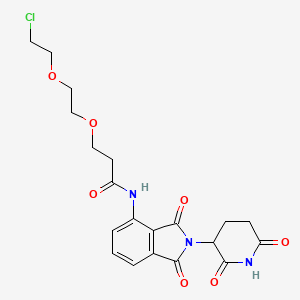
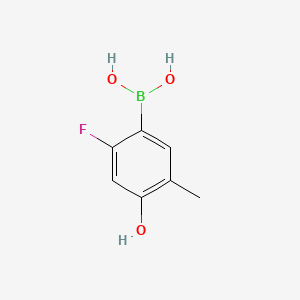

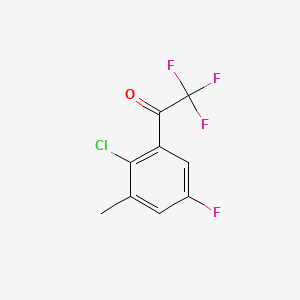
![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
